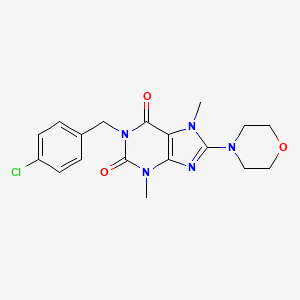

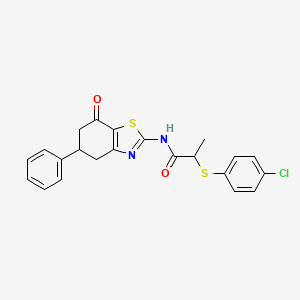

![molecular formula C18H21N3O3 B2570335 benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate CAS No. 1049872-76-5](/img/structure/B2570335.png)

benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .

Applications De Recherche Scientifique

Fungicidal Activity

This compound has been explored for its potential as a novel strobilurin fungicide . Strobilurins are a class of agricultural fungicides inspired by natural products and are known for their excellent fungicidal activity . The introduction of specific substituents in the compound’s structure can enhance its interaction with the active site of fungi, leading to improved fungicidal properties. This compound, in particular, has shown promising results against S. sclerotiorum , wheat white powder , and puccinia polysora , indicating its potential as a commercial fungicide for plant disease control .

Antimicrobial Properties

The antimicrobial evaluation of this compound has been conducted, revealing its effectiveness against a range of microbial strains. This includes both gram-positive and gram-negative bacteria, as well as fungi like E. coli , P. aeruginosa , E. aerogenes , B. megaterium , S. aureus , B. subtilis , A. niger , and A. flavus . Its superior activity compared to standard drugs highlights its potential as a new antimicrobial agent, which is crucial in the fight against multidrug-resistant strains.

Mesomorphic Behavior

Research into the mesomorphic properties of this compound has shown that it exhibits enantiotropically nematogenic behavior without any smectogenic character . The phase transition temperatures and textures have been determined, with the nematic textures being threaded or schlieren. This property is significant for applications in liquid crystal technology, where the control of mesophases is essential for the development of displays and other optical devices.

Antitumor Agents

While the specific compound has not been directly linked to antitumor activity, its structural class has been investigated for potential antitumor applications . The research is based on the principle that the mitochondrial respiratory chain, which is the target of strobilurin compounds, is widely existing in eukaryotes, including human cells. Therefore, there is a possibility that with further modification, this compound could be developed into an effective antitumor agent.

Herbicidal and Acaricidal Effects

The broader class of compounds to which benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate belongs has been researched for herbicidal and acaricidal activities . These properties are important for the development of new agricultural chemicals that can control unwanted plant growth and mite infestations, respectively.

Insecticidal Properties

Similarly, insecticidal properties have been attributed to this class of compounds, with research suggesting that modifications in the molecular structure could lead to compounds that effectively control insect populations . This is particularly relevant for protecting crops from pest infestations and reducing the reliance on traditional insecticides that may have harmful environmental impacts.

Orientations Futures

Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mécanisme D'action

Mode of Action

Similar compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

Pyrrolopyrazines and related compounds have been found to affect a wide range of biological pathways .

Pharmacokinetics

Similar compounds often have good bioavailability due to their favorable physicochemical properties .

Result of Action

Similar compounds often have diverse effects depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often affect the action of similar compounds .

Propriétés

IUPAC Name |

benzyl 1-methyl-6-(methylcarbamoyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-15-8-9-16(17(22)19-2)21(15)11-10-20(13)18(23)24-12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRKHWBUKSVFOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=C(N2CCN1C(=O)OCC3=CC=CC=C3)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2570252.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2570253.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2570254.png)

![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2570260.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2570264.png)

![2-[(2-Methylbenzyl)thio]acetohydrazide](/img/structure/B2570265.png)

![3,3-[Spiro-2-adamantyl]-1-indanone hydrazone](/img/structure/B2570268.png)